molecular formula C48H32N2O6 B3325303 4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde CAS No. 2097132-15-3

4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde

Cat. No. B3325303
M. Wt: 732.8 g/mol
InChI Key: ZIIHMUQSIMZVLA-UHFFFAOYSA-N
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Description

“4,4’‘-Bis(bis(4-formylphenyl)amino)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde” is an organic compound with the molecular formula C48H32N2O6 . It is a hexa-aldehyde monomer that has two aldehyde groups in the middle of the backbone of a D2h-symmetric tetraaldehyde .


Synthesis Analysis

The synthesis of this compound involves the condensation of the hexa-aldehyde monomer . In a similar synthesis process, an A2B2 type monomer was used for the fabrication of continuous and highly crystalline 2D imine-linked covalent organic framework (COF) films via interfacial self-polymerization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its extended two-dimensional (2D) or three-dimensional (3D) frameworks with precise spatial structures and building block distribution . The increased π–π interactions enhance the crystallinity and reduce the HOMO–LUMO gap, suggesting an enhanced ability for electron transfer .


Chemical Reactions Analysis

This compound is used in the fabrication of 2D imine-linked covalent organic framework (COF) films via interfacial self-polymerization . The reaction involves the condensation of the hexa-aldehyde monomer .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its inherent porosity and crystallinity . It exhibits intense emission in moderately polar solvents as well as in the solid state .

Scientific Research Applications

Organic Optoelectronics and OLED Applications

The emergence of organic optoelectronics offers promising alternatives to traditional optoelectronics, leveraging new conjugated systems for enhanced performance. Specifically, the BODIPY-based materials, closely related to the compound , have found applications as active materials in OLEDs. These developments underscore the material's potential as a 'metal-free' infrared emitter, contributing to advancements in OLED technology and applications ranging from sensors and organic thin-film transistors to organic photovoltaics. This review highlights the significant strides made in the design, synthesis, and application of BODIPY-based organic semiconductors for OLED devices, aiming to inspire further research in this field (Squeo & Pasini, 2020).

Future Directions

The future directions of this compound involve its use in the fabrication of covalent organic frameworks (COFs) with hierarchical porosity . These COFs have potential applications in various fields due to their unique properties such as tunable thickness, stable acidichromism sensors with rapid response, low detection limit, and good repeatability .

properties

IUPAC Name

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H32N2O6/c51-27-33-1-13-41(14-2-33)49(42-15-3-34(28-52)4-16-42)45-21-9-37(10-22-45)47-25-40(32-56)48(26-39(47)31-55)38-11-23-46(24-12-38)50(43-17-5-35(29-53)6-18-43)44-19-7-36(30-54)8-20-44/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIHMUQSIMZVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC(=C(C=C4C=O)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde
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4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde
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4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde
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4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde
Reactant of Route 5
4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde
Reactant of Route 6
4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde

Citations

For This Compound
6
Citations
RR Liang, SY Jiang, A Ru-Han, X Zhao - Chemical Society Reviews, 2020 - pubs.rsc.org
Covalent organic frameworks (COFs) are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds. They are characterized as …
Number of citations: 238 pubs.rsc.org
MX Wu, YW Yang - Chinese Chemical Letters, 2017 - Elsevier
Covalent organic frameworks (COFs) are an emerging class of porous covalent organic structures whose backbones were composed of light elements (B, C, N, O, Si) and linked by …
Number of citations: 195 www.sciencedirect.com
C Li, G Yu - Small, 2021 - Wiley Online Library
Covalent–organic frameworks (COFs) are especially interesting and unique as their highly ordered topological structures entirely built from plentiful π‐conjugated units through covalent …
Number of citations: 29 onlinelibrary.wiley.com
Y Yang, C Tu, H Yin, J Liu, F Cheng, F Luo - Molecules, 2022 - mdpi.com
The effective capture and storage of volatile molecular iodine from nuclear waste is of great significance. Covalent organic frameworks (COFs) are a class of extended crystalline porous …
Number of citations: 13 www.mdpi.com
V Renuga - Sustainable Materials for Electrochemcial Capacitors, 2023 - books.google.com
Synthetic materials mostly at the molecular level exhibit porosity up to three-dimensional framework fashion. In particular, metal-organic porous frameworks have captivated a major …
Number of citations: 2 books.google.com
ZJ Yin, SQ Xu, TG Zhan, QY Qi, ZQ Wu… - Chemical …, 2017 - pubs.rsc.org
We herein report the construction of a new heteropore COF which consists of two different kinds of micropores with unprecedented shapes. It exists as hollow microspheres and exhibits …
Number of citations: 216 pubs.rsc.org

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